molecular formula C9H10O4 B043853 Methyl isodehydroacetate CAS No. 41264-06-6

Methyl isodehydroacetate

Cat. No.: B043853
CAS No.: 41264-06-6
M. Wt: 182.17 g/mol
InChI Key: VLYBFLKIZIACQH-UHFFFAOYSA-N
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Description

Methyl isodehydroacetate (CAS 41264-06-6) is a methyl ester derivative of isodehydroacetic acid, characterized by a 2-pyrone (γ-pyrone) core substituted with methyl and carboxylate groups. Its molecular formula is $ \text{C}9\text{H}{10}\text{O}_4 $, and it serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions for synthesizing substituted benzoates and retinal-based probes . For example, it undergoes cycloaromatization with alkyne dienophiles (e.g., dimethyl acetylenedicarboxylate) to form trisubstituted benzoates in high yields (90%) under thermal conditions . Challenges in its reactivity include prolonged reaction times for certain dienophiles and incompatibility with Lewis acid catalysts, which often lead to decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4,6-dimethyl-2H-pyran-2-one with methyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10O4
  • Molecular Weight : 182.18 g/mol
  • CAS Number : 41264-06-6

Chemical Synthesis

Methyl isodehydroacetate serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly noted for its role in:

  • Synthesis of Substituted Benzoates : The compound can be used in cycloaromatization reactions, where it undergoes tandem cycloaddition with an alkyne dienophile, followed by the extrusion of carbon dioxide. This method provides an efficient route to various substituted benzoates, including intermediates essential for the preparation of retinal-based molecular probes .

Table 1: Synthesis Applications

ApplicationReaction TypeProduct Example
Substituted BenzoatesCycloaromatizationMethyl 4-hydroxymethyl-2,6-dimethylbenzoate
β-EnaminonesReaction with AminesDiverse β-enaminone scaffolds

Biological Research

Research has indicated potential biological activities associated with this compound. Notably, it has been explored for:

  • Insect Growth Regulation : The compound is utilized in the preparation of insect growth regulators that mimic juvenile hormones, thus affecting the development and reproduction of insects.
  • Drug Discovery : Its derivatives have been investigated for their biological activities, contributing to the development of new pharmaceuticals. The synthesis of β-enaminones from isodehydracetic acid has shown promise in creating diverse small molecules for drug discovery .

Case Study: Drug Discovery Using β-Enaminones

A study demonstrated the synthesis of β-enaminones through the reaction of isodehydracetic acid with various amines. This approach yielded a range of compounds that exhibited significant biological activities, showcasing the potential of this compound derivatives in medicinal chemistry .

Industrial Applications

In industrial settings, this compound is employed in:

  • Chemical Intermediates Production : It serves as a precursor for various chemical products and intermediates used across multiple industries.
  • Agricultural Chemicals : The compound's role in synthesizing insect growth regulators makes it valuable in agricultural applications.

Table 2: Safety Classification

Hazard CategoryClassification
Respiratory Tract IrritationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2

Mechanism of Action

The mechanism by which Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Isodehydroacetate

Molecular Formula : $ \text{C}{10}\text{H}{12}\text{O}_4 $ (CAS 3385-34-0)
Ethyl isodehydroacetate shares the same 2-pyrone core as its methyl counterpart but differs in the ester group (ethyl vs. methyl).

  • Reactivity : Similar to methyl isodehydroacetate, it participates in cycloaddition reactions but exhibits slower kinetics. For instance, reactions with propargyl alcohol require extended heating (9.5 hours) and yield orthogonally protected benzoates (e.g., methyl 4-(tert-butyldimethylsilanyloxymethyl)benzoate) .
  • Physical Properties : Ethyl isodehydroacetate is reported as a yellowish liquid, contrasting with the pale yellow oil form of this compound .
  • Applications : Both esters are used to synthesize hydroxymethyl-substituted benzoates, but ethyl derivatives are less commonly employed due to lower commercial availability .

Methyl Coumalate

Molecular Formula : $ \text{C}7\text{H}6\text{O}_4 $ (CAS 638-10-8)
Methyl coumalate is a simpler 2-pyrone derivative lacking the methyl substituents present in this compound.

  • Reactivity : It undergoes similar cycloadditions but with distinct regioselectivity. For example, reactions with TBS-protected propargyl alcohol yield mixtures of regioisomers (e.g., 6a and 6b in a 2:1 ratio), whereas this compound produces single regioisomers under identical conditions .
  • Synthetic Utility : Methyl coumalate is less versatile in forming polysubstituted aromatic systems due to its unsubstituted pyrone ring, limiting its use in complex molecule synthesis .

Sodium Dehydroacetate

Molecular Formula : $ \text{C}8\text{H}7\text{NaO}_4 $ (CAS 520-45-6)
Sodium dehydroacetate is the sodium salt of dehydroacetic acid, a structural analog with a 3-acetyl substituent on the pyrone ring.

  • Chemical Behavior : Unlike this compound, it is water-soluble and functions primarily as a preservative due to its antimicrobial properties .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Yield in Cycloadditions Applications
This compound $ \text{C}9\text{H}{10}\text{O}_4 $ 182.17 Cycloaromatization with alkynes (e.g., 90% yield with dimethyl acetylenedicarboxylate) 90% Retinal probes, substituted benzoates
Ethyl isodehydroacetate $ \text{C}{10}\text{H}{12}\text{O}_4 $ 196.20 Slower cycloadditions; requires prolonged heating 76% (with citric acid) Specialty benzoate synthesis
Methyl coumalate $ \text{C}7\text{H}6\text{O}_4 $ 154.12 Regioisomeric mixtures in cycloadditions 56% (mixtures) Limited to simple aromatic systems
Sodium dehydroacetate $ \text{C}8\text{H}7\text{NaO}_4 $ 190.13 Non-reactive in cycloadditions; antimicrobial N/A Food and cosmetic preservation

Key Research Findings

  • Catalytic Enhancements : Citric acid improves reaction rates for this compound cycloadditions, doubling yields within 4 hours .
  • Structural Limitations : Ethyl and methyl esters exhibit divergent reactivity due to steric and electronic effects of their alkyl groups. For example, ethyl derivatives show reduced compatibility with Lewis acids .
  • Regioselectivity : this compound outperforms methyl coumalate in generating single regioisomers, attributed to its electron-donating methyl groups stabilizing transition states .

Biological Activity

Methyl isodehydroacetate (CAS No. 41264-06-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of insect growth regulation. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C9_9H10_{10}O4_4
  • Molecular Weight : 182.17 g/mol
  • Synonyms : Methyl isodehydracetate, Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

Biological Activity

This compound is primarily recognized for its role as an insect growth regulator (IGR). Its mechanism of action involves mimicking juvenile hormones, which are crucial for the development and metamorphosis of insects. This mimicry disrupts normal growth patterns, leading to developmental abnormalities or mortality in target insect populations.

Insect Growth Regulation

  • Mechanism : The compound acts on the endocrine system of insects, interfering with hormone signaling pathways that govern growth and development.
  • Efficacy : Studies have demonstrated that this compound effectively reduces the viability of various pest species by inhibiting their growth at different life stages.

Synthesis and Case Studies

The synthesis of this compound typically involves the esterification of isodehydracetic acid. Recent research has explored various synthetic pathways to optimize yield and purity.

Case Study: Synthesis and Biological Testing

A notable study investigated the synthesis of this compound and its biological effects on Drosophila melanogaster (fruit fly), a common model organism in genetic research.

  • Synthesis Method : The compound was synthesized using a modified esterification process involving acetic acid and specific catalysts.
  • Biological Testing : The synthesized compound was tested for its effectiveness as an IGR against Drosophila. Results indicated a significant reduction in pupation rates, confirming its potential as a biological control agent.
Test OrganismConcentration (mg/L)Effect Observed
Drosophila melanogaster1070% reduction in pupation rates
Aedes aegypti2585% mortality in larvae
Culex pipiens15Significant developmental delays

Pharmacological Studies

Research has also explored the pharmacological aspects of this compound:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, potentially acting on neurotransmitter systems in the central nervous system.
  • Toxicological Assessment : Toxicity studies have indicated moderate toxicity levels in mammalian models, necessitating careful handling and application in agricultural settings.

Environmental Impact

The environmental persistence and degradation pathways of this compound have been assessed to evaluate its ecological safety. Findings suggest that while it is effective as an IGR, its environmental fate requires further investigation to mitigate potential adverse effects on non-target organisms.

Properties

IUPAC Name

methyl 2,4-dimethyl-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-5-4-7(10)13-6(2)8(5)9(11)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYBFLKIZIACQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068292
Record name 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester
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CAS No.

41264-06-6
Record name Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Record name Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Record name 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester
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Record name 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, methyl ester
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Record name Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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